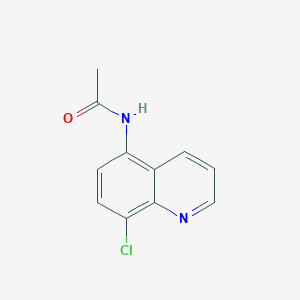
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide, also known as JNJ-64619178, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. By inhibiting BET proteins, 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide disrupts the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide is its selectivity for BET proteins, which reduces the risk of off-target effects. However, the use of this compound in lab experiments is limited by its poor solubility in aqueous media, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the development of 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide. One potential direction is the combination of this compound with other chemotherapy agents to improve its efficacy. Another potential direction is the development of more potent analogs of 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide that have improved solubility and bioavailability. Finally, the use of this compound in combination with immunotherapy agents may also be explored as a potential treatment option for cancer.
Méthodes De Synthèse
The synthesis of 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide involves several steps, including the condensation of 2-chloro-4-methylpyrimidine with 3-methylphenylboronic acid, followed by the cyclization of the resulting intermediate with cyclobutanecarboxylic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to be effective in inhibiting the growth of cancer cells resistant to other chemotherapy agents.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-5-2-6-13(11-12)16(7-3-8-16)14(20)19-15-17-9-4-10-18-15/h2,4-6,9-11H,3,7-8H2,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNGYOOHRHGBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)C(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(oxolan-2-ylmethoxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7509862.png)



![2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7509901.png)
![(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one](/img/structure/B7509907.png)





